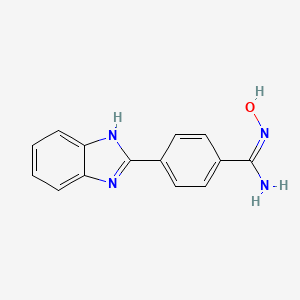![molecular formula C16H16N6O3 B12629888 Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)
Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of imidazole, morpholine, and pyridopyrimidine moieties within its structure contributes to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Construction of the Pyridopyrimidine Core: This step involves the reaction of appropriate pyridine derivatives with formamide or other suitable reagents to form the pyridopyrimidine core.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and imidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced derivatives of the pyridopyrimidine core.
Aplicaciones Científicas De Investigación
Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving imidazole and pyridopyrimidine derivatives.
Materials Science: The compound’s heterocyclic structure may impart desirable properties to materials, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, while the pyridopyrimidine core may interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyrimidine
- 2-(1H-Imidazol-2-yl)pyridine
- 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-imidazol-1-yl)phenyl)propanenitrile
Uniqueness
Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to the combination of its three heterocyclic moieties. This structural complexity provides a diverse range of chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H16N6O3 |
|---|---|
Peso molecular |
340.34 g/mol |
Nombre IUPAC |
methyl 2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H16N6O3/c1-24-15(23)12-3-2-11-13(18-12)14(21-6-8-25-9-7-21)20-16(19-11)22-5-4-17-10-22/h2-5,10H,6-9H2,1H3 |
Clave InChI |
UDBLAMUDHDCSBS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine](/img/structure/B12629805.png)

![9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol](/img/structure/B12629809.png)

![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)
![2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12629819.png)

![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)
![trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate](/img/structure/B12629848.png)

![6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12629871.png)
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
